molecular formula C6H4BrN3 B050190 6-Bromopyrazolo[1,5-A]pyrimidine CAS No. 705263-10-1

6-Bromopyrazolo[1,5-A]pyrimidine

Cat. No. B050190
M. Wt: 198.02 g/mol
InChI Key: VDHTXLUCUNPVLO-UHFFFAOYSA-N
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Patent
US08461162B2

Procedure details

3-Aminopyrazole (0.75 g, 9.04 mmol) was mixed with (2Z)-2-bromo-3-(dimethylamino)acrylaldehyde obtained at the previous step (1.85 g, 10.4 mmol). Absolute ethanol (20 mL) and glacial acetic acid (2 mL) were added. The reaction mixture was stirred under reflux for 16 h and evaporated to dryness. The residue was washed on a filter with cold ethanol/hexane mixture (3:1) and dried in a vacuum oven at 30° C. to give 6-bromopyrazolo[1,5-a]pyrimidine.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[CH:5][NH:4][N:3]=1.[Br:7]/[C:8](=[CH:11]\N(C)C)/[CH:9]=O.C(O)C>C(O)(=O)C>[Br:7][C:8]1[CH:9]=[N:1][C:2]2[N:3]([N:4]=[CH:5][CH:6]=2)[CH:11]=1

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
NC1=NNC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br\C(\C=O)=C/N(C)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained at the previous step (1.85 g, 10.4 mmol)
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
WASH
Type
WASH
Details
The residue was washed on
FILTRATION
Type
FILTRATION
Details
a filter with cold ethanol/hexane mixture (3:1)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 30° C.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=2N(C1)N=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.